N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine
Description
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethyl)oxan-4-amine |
InChI |
InChI=1S/C12H24N2O/c1-2-7-14(8-3-1)9-6-13-12-4-10-15-11-5-12/h12-13H,1-11H2 |
InChI Key |
YKFOTQDNRWGLIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine typically involves the reaction of piperidine with an appropriate oxane derivative under controlled conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with 4-chlorooxane in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the oxane oxygen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine or oxane derivatives.
Scientific Research Applications
N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine and related compounds:
Key Observations:
- Core Heterocycles : Unlike PLD inhibitors like halopemide and FIPI, which contain benzimidazolone or indole carboxamide groups critical for enzyme inhibition , the oxane ring in the target compound lacks aromaticity and hydrogen-bonding motifs, suggesting divergent biological targets.
- Solubility : The oxane and methoxyethyl groups in the target compound and N-(2-methoxyethyl)-1-methylpiperidin-4-amine may enhance water solubility compared to lipophilic benzimidazolone derivatives (e.g., LogP ~3.8 for HLP vs. ~1.2 for the target).
Pharmacological and Physicochemical Properties
Bioactivity Profiles:
- PLD Inhibitors (HLP, FIPI, VU01) : These compounds inhibit phospholipase D (PLD) via interactions between their benzimidazolone/indole groups and the enzyme’s active site . The absence of these motifs in the target compound suggests it is unlikely to share this mechanism.
- Methoxyethyl Derivatives : N-(2-Methoxyethyl)-1-methylpiperidin-4-amine is marketed as a building block, indicating utility in synthesis rather than direct bioactivity. The target compound’s oxane group may similarly position it as an intermediate.
Physicochemical Comparisons:
- Hydrogen Bonding: The oxane oxygen provides a single hydrogen-bond acceptor, whereas benzimidazolone-containing analogs (e.g., HLP) have multiple acceptors and donors, enhancing target binding .
Biological Activity
N-[2-(Piperidin-1-yl)ethyl]oxan-4-amine is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.
The synthesis of this compound typically involves the reaction of piperidine with oxane derivatives. A common synthetic route includes nucleophilic substitution reactions, where piperidine acts as a nucleophile attacking a halogenated oxane precursor. The resulting compound can be converted into its dihydrochloride salt for enhanced stability and solubility.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Piperidine + Halogenated Oxane | Solvent (e.g., DCM) |
| 2 | Salt Formation | Hydrochloric Acid | Controlled Temperature |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism often involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cellular functions.
Biological Activity and Therapeutic Applications
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies indicate that this compound has notable antimicrobial effects against various pathogens. For instance, it has been tested against strains of Staphylococcus aureus and Escherichia coli, showing significant inhibition of growth.
- Antitumor Activity : Preliminary findings suggest potential antitumor effects, particularly in breast and lung cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted in recent studies.
- Neurological Effects : Given its structural similarities to known neuroactive compounds, research is ongoing into its effects on neurotransmitter systems, particularly in models of anxiety and depression.
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition |
| Antitumor | Breast Cancer Cells | Induction of apoptosis |
| Neurological | Neuronal Cell Models | Modulation of neurotransmitters |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong potential as an antimicrobial agent.
Case Study 2: Antitumor Activity
In vitro assays using lung cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased rates of apoptosis, suggesting a promising avenue for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
